

What is the chemical structure of N-Desethyl amodiaquine-d5?

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Compound of Interest		
Compound Name:	N-Desethyl amodiaquine-d5	
Cat. No.:	B563042	Get Quote

An In-Depth Technical Guide to N-Desethyl amodiaquine-d5

Introduction

N-Desethyl amodiaquine is the major, biologically active metabolite of Amodiaquine, an antimalarial agent effective against Plasmodium falciparum infections.[1][2][3] The metabolism of Amodiaquine to N-Desethyl amodiaquine is primarily mediated by the hepatic cytochrome P450 enzyme, CYP2C8.[4][5] Due to its pharmacological activity and long elimination half-life, quantifying levels of N-Desethyl amodiaquine in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[3][6]

N-Desethyl amodiaquine-d5 is a stable, deuterium-labeled isotopologue of N-Desethyl amodiaquine.[1] It is chemically identical to the parent compound, but with five hydrogen atoms on the ethyl group replaced by deuterium. This mass shift makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes chromatographically with the analyte of interest but is distinguishable by its higher mass.[1] Its use improves the accuracy, precision, and robustness of bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of N-Desethyl amodiaquine in research and clinical settings.[1][7]

Chemical Structure and Physicochemical Properties

The chemical structure of N-Desethyl amodiaquine consists of a 7-chloroquinoline core linked via an amino bridge to a phenol ring, which is substituted with an ethylaminomethyl group. In



N-Desethyl amodiaquine-d5, the five hydrogen atoms of this terminal ethyl group are replaced with deuterium atoms.[8][9]

Chemical Structure: 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol[9][10]

Data Presentation

The key physicochemical properties of **N-Desethyl amodiaquine-d5** and its non-labeled analogue are summarized below for comparison.

Property	N-Desethyl amodiaquine- d5	N-Desethyl amodiaquine
Synonyms	Monodesethylamodiaquine-d5, DEAQ-d5	Monodesethylamodiaquine, DEAQ
CAS Number	1173023-19-2[1][8]	79352-78-6
Molecular Formula	C18H13D5CIN3O[11]	C18H18CIN3O
Molecular Weight	332.84 g/mol [11]	327.8 g/mol
Monoisotopic Mass	332.1452236 Da[10]	327.1138399 Da[2]
Appearance	Pale Yellow to Brown Solid[11]	Crystalline Solid[4]
Storage Temperature	-20°C[9][11]	2-8°C or -20°C[4][6]
Solubility	DMSO (Slightly), Methanol (Slightly)[11]	Soluble in DMSO, Methanol, Water[4][6]

Experimental Protocols

N-Desethyl amodiaquine-d5 is frequently used as an internal standard in LC-MS/MS methods to quantify Amodiaquine and N-Desethyl amodiaquine in plasma. The following protocol is based on a validated high-throughput method.[7][12]

Preparation of Stock and Working Solutions



- Stock Solutions (1 mg/mL): Prepare stock solutions of N-Desethyl amodiaquine and its internal standard, N-Desethyl amodiaquine-d5, by dissolving the requisite amount in a 50:50 (v/v) mixture of water and acetonitrile containing 1% formic acid. Store these solutions at -80°C.[12]
- Working Solutions: On the day of analysis, prepare working solutions by diluting the stock solutions in a 50:50 (v/v) acetonitrile-water mixture. These solutions are used to spike calibration standards and quality control samples into the biological matrix (e.g., drug-free plasma).[12]

Sample Preparation: Automated Supported Liquid Extraction (SLE)

This method utilizes a 96-well plate format for high-throughput processing.

- Sample Aliquoting: Pipette 100 μ L of plasma samples (standards, QCs, or unknowns) into a 96-well plate.
- Internal Standard Spiking: Add the N-Desethyl amodiaquine-d5 internal standard working solution to all wells except for the blank matrix samples.
- Sample Loading: Load the samples onto a supported liquid extraction (SLE+) 96-well plate.
 Apply a gentle vacuum to allow the plasma to be absorbed by the solid support material.
- Elution: Dispense the elution solvent (e.g., an organic solvent like methyl tert-butyl ether) into each well and allow it to percolate through the support material, eluting the analytes.
- Evaporation: Collect the eluate in a new 96-well plate and evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature.
- Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Chromatographic Separation:



- LC Column: Zorbax SB-CN (50 mm × 4.6 mm, 3.5 μm) or equivalent reversed-phase column.[7]
- Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ≈ 2.6).[7]
- Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.5-1.0 mL/min).
- Injection Volume: 5-10 μL of the reconstituted sample.
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Desethyl amodiaquine and the internal standard, N-Desethyl amodiaquine-d5. The transition for the d5-labeled standard will have a precursor ion with a mass approximately 5 Daltons higher than the unlabeled analyte.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (analyte/internal standard).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Amodiaquine and the experimental workflow for its quantification using **N-Desethyl amodiaquine-d5**.



Metabolic Pathway of Amodiaquine

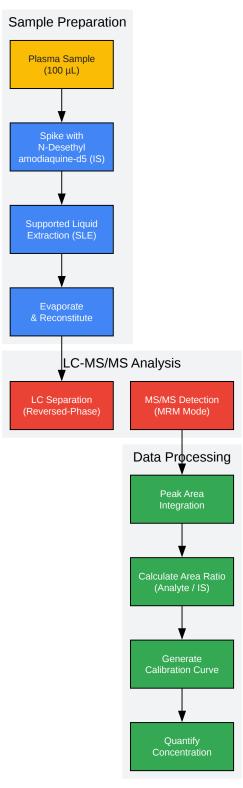


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Metabolic conversion of Amodiaquine.



Bioanalytical Workflow using IS



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